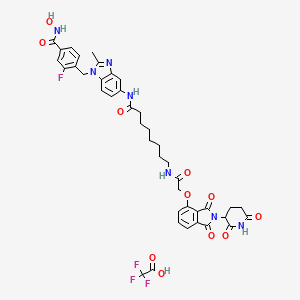
HDAC6 degrader-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HDAC6 degrader-3 is a selective degrader of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in various biological processes, including deacetylation of non-histone proteins such as α-tubulin, the HSP90 chaperone, and cortactin. The compound is designed to target and degrade HDAC6 through the formation of a ternary complex and the ubiquitin-proteasome pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HDAC6 degrader-3 involves the use of a difluoromethyl-1,3,4-oxadiazole warhead as the zinc-binding group. This warhead is crucial for the selective degradation of HDAC6. The synthetic route typically includes the following steps:
- Formation of the difluoromethyl-1,3,4-oxadiazole core.
- Coupling of the core with a ligand that binds to HDAC6.
- Attachment of a linker that connects the HDAC6-binding ligand to a ligand that recruits E3 ligase .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: HDAC6 degrader-3 primarily undergoes substitution reactions during its synthesis. The difluoromethyl-1,3,4-oxadiazole warhead is introduced through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reagents: Difluoromethyl-1,3,4-oxadiazole, ligands for HDAC6 and E3 ligase, coupling agents.
Conditions: Mild to moderate temperatures, inert atmosphere (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, dimethylformamide).
Major Products: The major product of these reactions is this compound, characterized by its ability to form a ternary complex with HDAC6 and E3 ligase, leading to the degradation of HDAC6 .
Scientific Research Applications
HDAC6 degrader-3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the role of HDAC6 in various chemical processes and reactions.
Biology: Helps in understanding the biological functions of HDAC6, including its role in protein trafficking, cell shape, and migration.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. .
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.
Mechanism of Action
HDAC6 degrader-3 exerts its effects through the formation of a ternary complex involving HDAC6, the degrader, and E3 ligase. This complex facilitates the ubiquitination of HDAC6, marking it for degradation by the proteasome. The degradation of HDAC6 leads to the accumulation of acetylated proteins, which can alter various cellular processes. The molecular targets and pathways involved include the ubiquitin-proteasome system and the modulation of acetylation levels of non-histone proteins .
Comparison with Similar Compounds
HDAC6 degrader-3 is unique due to its use of a difluoromethyl-1,3,4-oxadiazole warhead, which provides selective degradation of HDAC6 without the mutagenic and genotoxic potential associated with hydroxamic acid-based degraders. Similar compounds include:
Hydroxamic Acid-Based Degraders: These compounds also target HDAC6 but have potential mutagenic and genotoxic effects.
Mercaptoacetamides: Another class of HDAC6 inhibitors that lack the structural alerts associated with hydroxamic acids.
Fluoroalkyl-Oxadiazoles: Similar to this compound, these compounds are promising for their selectivity and reduced toxicity.
This compound stands out due to its high selectivity and efficacy in degrading HDAC6, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C41H41F4N7O11 |
|---|---|
Molecular Weight |
883.8 g/mol |
IUPAC Name |
4-[[5-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octanoylamino]-2-methylbenzimidazol-1-yl]methyl]-3-fluoro-N-hydroxybenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H40FN7O9.C2HF3O2/c1-22-42-28-19-25(13-14-29(28)46(22)20-24-12-11-23(18-27(24)40)36(51)45-55)43-32(48)10-5-3-2-4-6-17-41-34(50)21-56-31-9-7-8-26-35(31)39(54)47(38(26)53)30-15-16-33(49)44-37(30)52;3-2(4,5)1(6)7/h7-9,11-14,18-19,30,55H,2-6,10,15-17,20-21H2,1H3,(H,41,50)(H,43,48)(H,45,51)(H,44,49,52);(H,6,7) |
InChI Key |
YHRIRNOBNMKZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)NO)F)C=CC(=C2)NC(=O)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


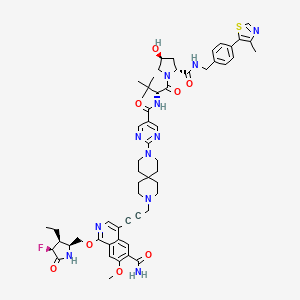

![2-(2-methylpropanoylamino)-~{N}-[2-[(phenylmethyl)-[4-(phenylsulfamoyl)phenyl]carbonyl-amino]ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10861932.png)
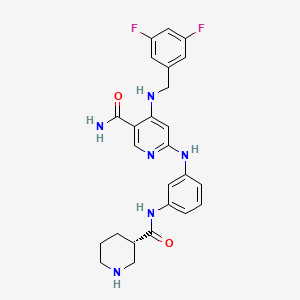
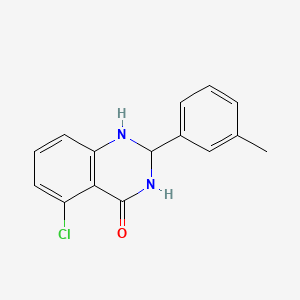
![(5S)-N-[7-(3,6-dihydro-2H-pyran-4-yl)-4-methoxy-[1,3]thiazolo[4,5-c]pyridin-2-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B10861938.png)
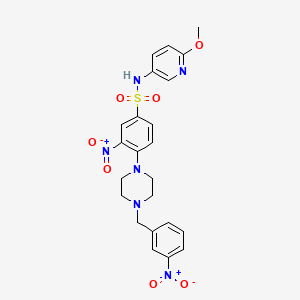
![2-[(2S)-2-aminopropyl]-5-chloro-3-methyl-N-(thiophen-2-ylmethyl)thieno[3,2-b]pyridin-7-amine](/img/structure/B10861940.png)
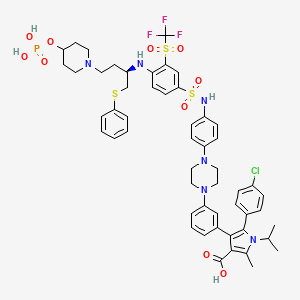

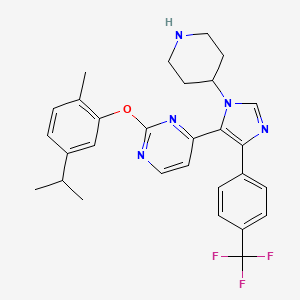

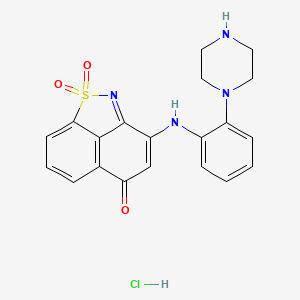
![methyl (2R)-2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dioxopyridin-3-yl]-2-hydroxyacetate](/img/structure/B10861990.png)
